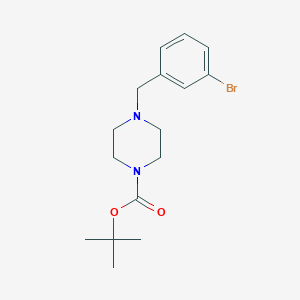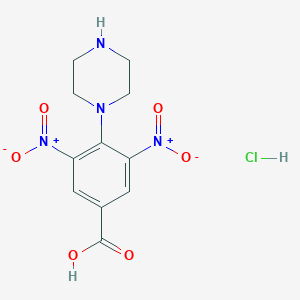
2-(4-Chlorophenyl)pentanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis in Chemical Synthesis
2-(4-Chlorophenyl)pentanoic acid can play a role in catalytic processes, particularly in the synthesis of complex organic compounds. Its structure may allow it to act as a ligand, stabilizing transition states or intermediates in catalytic cycles . This can lead to more efficient synthesis routes for pharmaceuticals and other valuable chemicals.
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-(4-Chlorophenyl)pentanoic acid could be explored for their potential therapeutic properties. For instance, they might serve as precursors or active motifs in the development of new drugs with anti-inflammatory or analgesic effects .
Biotechnology Applications
This compound could be utilized in biotechnological research, such as in the development of biocatalysts. Enzymes modified with 2-(4-Chlorophenyl)pentanoic acid derivatives could exhibit altered catalytic properties, potentially improving industrial bioprocesses .
Materials Science
In the field of materials science, 2-(4-Chlorophenyl)pentanoic acid may contribute to the development of novel polymers with specific characteristics like enhanced durability or chemical resistance, which could be valuable in creating new types of plastics or coatings .
Environmental Science
Research into the environmental fate of 2-(4-Chlorophenyl)pentanoic acid and its derivatives could provide insights into their biodegradability and potential impact on ecosystems. This is crucial for assessing the environmental risks associated with the use of such compounds .
Analytical Chemistry
2-(4-Chlorophenyl)pentanoic acid could be used as a standard or reagent in analytical chemistry to develop new methods for detecting similar compounds in various matrices, enhancing our ability to monitor and study environmental pollutants and pharmaceuticals .
Pharmacology
Exploring the pharmacological effects of 2-(4-Chlorophenyl)pentanoic acid derivatives could lead to the discovery of new mechanisms of action and therapeutic targets. This research can contribute to the development of novel treatments for various diseases .
Agricultural Chemistry
In agriculture, this compound might be investigated for its potential use as a growth regulator or as part of a pesticide formulation. Understanding its effects on plants and pests could lead to more sustainable agricultural practices .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h4-7,10H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXILIAXAWMMBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






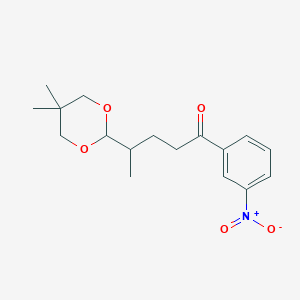
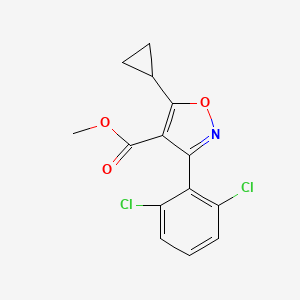
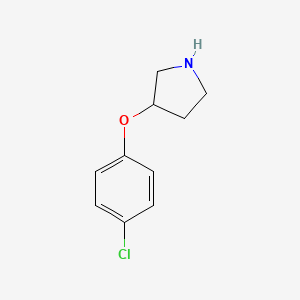
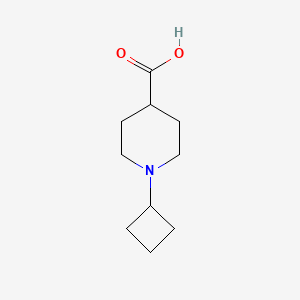

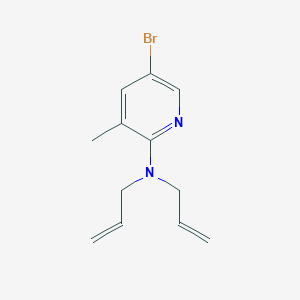
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
